Cas no 18071-50-6 (Methyl 2-hydroxy-3,5-diiodobenzoate)

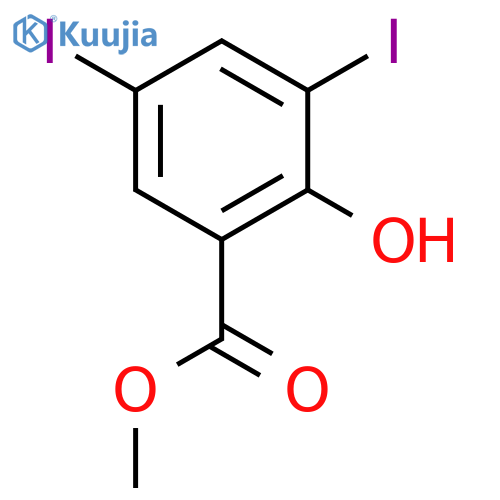

18071-50-6 structure

商品名:Methyl 2-hydroxy-3,5-diiodobenzoate

Methyl 2-hydroxy-3,5-diiodobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-hydroxy-3,5-diiodobenzoate

- 2-hydroxy-3,5-diiodo-benzoic acid methyl ester

- 2-Hydroxy-3,5-dijod-benzoesaeure-methylester

- 3,5-diiodobenzoic acid methyl ester

- AG-D-84484

- AS02312

- Benzoic acid,3,5-diiodo-, methyl ester

- CTK4C3231

- KB-256124

- methyl 3,5-diiodosalicylate

- Methyl3,5-diiodobenzoate

- SureCN231885

- STK366877

- AKOS005443746

- SCHEMBL7034885

- 18071-50-6

- methyl2-hydroxy-3,5-diiodobenzoate

- CS-0361765

-

- MDL: MFCD00464940

- インチ: InChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3

- InChIKey: GNPLRLCRSBLCKZ-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(C(=CC(=C1)I)I)O

計算された属性

- せいみつぶんしりょう: 403.83968

- どういたいしつりょう: 403.84064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- PSA: 46.53

Methyl 2-hydroxy-3,5-diiodobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015013522-500mg |

Methyl 3,5-diiodo-2-hydroxybenzoate |

18071-50-6 | 97% | 500mg |

863.90 USD | 2021-06-21 | |

| Alichem | A015013522-250mg |

Methyl 3,5-diiodo-2-hydroxybenzoate |

18071-50-6 | 97% | 250mg |

480.00 USD | 2021-06-21 | |

| Alichem | A015013522-1g |

Methyl 3,5-diiodo-2-hydroxybenzoate |

18071-50-6 | 97% | 1g |

1,549.60 USD | 2021-06-21 | |

| Crysdot LLC | CD12107227-1g |

Methyl 2-hydroxy-3,5-diiodobenzoate |

18071-50-6 | 97% | 1g |

$491 | 2024-07-24 |

Methyl 2-hydroxy-3,5-diiodobenzoate 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

18071-50-6 (Methyl 2-hydroxy-3,5-diiodobenzoate) 関連製品

- 4068-75-1(Methyl 5-iodosalicylate)

- 18179-39-0(Methyl 2-hydroxy-4-iodobenzoate)

- 133-91-5(3,5-Diiodosalicylic acid)

- 15125-84-5(Ethyl 2-hydroxy-5-iodobenzoate)

- 17274-17-8(3,5-Diiodosalicylic acid potassiumsalt)

- 1131587-44-4(Methyl 2,4-dihydroxy-5-iodobenzoate)

- 56529-83-0(Benzyl 2-hydroxy-5-iodobenzoate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 61549-49-3(9-Decenenitrile)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬